1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
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Overview
Description
1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethyl-substituted benzene derivative with a diazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-2,3,3-TRIMETHYL-3H-INDOLE: Another heterocyclic compound with similar structural features but different biological activities.
4-HYDROXY-N,N,2-TRIMETHYL-1-TOSYL-1H-BENZIMIDAZOLE-6-CARBOXAMIDE: Shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties
Uniqueness
1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both ethyl and trimethyl groups.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N,N,2-trimethylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-5-16-9(2)14-11-8-10(6-7-12(11)16)13(17)15(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
GKDBNUZCHOBWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)N(C)C)C |
Origin of Product |
United States |
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